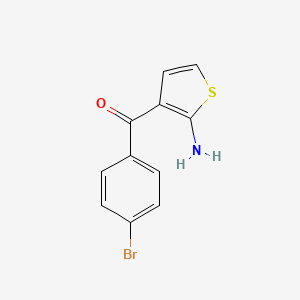

2-Amino-3-(4-bromobenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-(4-bromobenzoyl)thiophene is a halogenated heterocyclic compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol It is characterized by the presence of an amino group, a bromobenzoyl group, and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene typically involves the reaction of 2-aminothiophene with 4-bromobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(4-bromobenzoyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidized or reduced thiophene derivatives.

Applications De Recherche Scientifique

2-Amino-3-(4-bromobenzoyl)thiophene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins. Further research is needed to fully elucidate the detailed mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(4-bromophenyl)thiazole

- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole

- 1-Bromodibenzo[b,d]thiophen-2-amine

Uniqueness

2-Amino-3-(4-bromobenzoyl)thiophene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific applications in synthesis and research .

Activité Biologique

2-Amino-3-(4-bromobenzoyl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an allosteric enhancer of the A1 adenosine receptor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of thiophene derivatives, which are known for their diverse biological properties. The presence of the bromobenzoyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Allosteric Modulation

Research indicates that this compound acts as an allosteric enhancer at the A1 adenosine receptor (A1AR). This receptor plays a crucial role in various physiological processes, including cardiac function and neurotransmission. The compound stabilizes the agonist-A1AR-G protein ternary complex, thereby enhancing the receptor's response to endogenous adenosine .

Cellular Effects

In vitro studies have demonstrated that this compound influences cellular signaling pathways. It has been shown to enhance the expression of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are vital for neuronal survival and function. Additionally, it may modulate pathways related to oxidative stress and neuroprotection .

Neuroprotective Properties

This compound exhibits neuroprotective effects by inhibiting neurotoxicity associated with excess calcium and glutamate. These mechanisms are particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a significant role .

Cognitive Enhancement

Preliminary studies suggest that this compound may enhance cognitive functions. In animal models, lower doses have been associated with improved learning and memory performance, potentially due to its action on neurotransmitter systems and neurotrophic factor expression .

Case Studies

- Study on Allosteric Enhancers : A series of experiments evaluated various 2-amino-thiophene derivatives for their allosteric enhancement activity at A1AR. The results indicated that modifications at the 4-position significantly influenced the potency of these compounds as allosteric enhancers .

- Neuroprotective Effects : In a study involving SH-SY5Y neuronal cells, treatment with this compound resulted in increased expression of neuroprotective factors and reduced markers of oxidative stress, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Data Summary

| Property | Observation |

|---|---|

| Chemical Class | Thiophene derivative |

| Mechanism | Allosteric enhancer at A1 adenosine receptor |

| Neuroprotective Effects | Inhibition of glutamate-induced neurotoxicity |

| Cognitive Enhancement | Improved performance in learning tasks in animal models |

| Key Biological Targets | NGF, BDNF, A1 adenosine receptor |

Propriétés

IUPAC Name |

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXJDFGNXSVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357676 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399043-24-4 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.